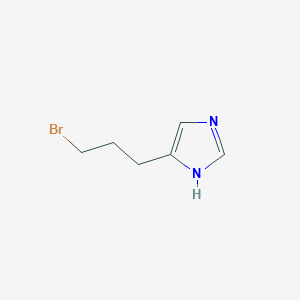

5-(3-bromopropyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromopropyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEKYJDRLXCSRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Bromopropyl 1h Imidazole and Regioselective Analogues

Strategies for Imidazole (B134444) Core Functionalization at the C-5 Position

The functionalization of the imidazole ring at the C-5 position is a critical challenge in heterocyclic chemistry. The reactivity of the imidazole C-H bonds generally follows the order C5 > C2 > C4 for electrophilic substitution, making the C-5 position a prime target for direct functionalization. acs.org Various strategies have been developed to introduce substituents at this position with high regioselectivity.

Direct Alkylation Approaches for 5-Substituted Imidazoles

Direct alkylation of the imidazole C-5 position represents the most straightforward approach to introducing an alkyl substituent. This typically involves the reaction of an N-protected imidazole with a suitable alkylating agent. While direct Friedel-Crafts type alkylations on the imidazole ring are generally not feasible, metal-catalyzed cross-coupling reactions have emerged as a powerful tool.

Palladium-catalyzed direct C-H arylation has been extensively studied and demonstrates a high selectivity for the C-5 position of N-substituted imidazoles when reacted with aryl bromides. acs.org This preference is attributed to the electronic properties of the imidazole ring, where the C-5 position is most susceptible to electrophilic attack. While arylation is more common, similar principles can be applied to alkylation, although this remains a more challenging transformation due to issues like polyalkylation and lower reactivity of alkyl halides.

The general trend in reactivity for palladium-catalyzed C-H functionalization highlights the preference for the C-5 position over the C-2 and C-4 positions. acs.org Strategic use of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can further control the regioselectivity of these reactions. acs.org

Multicomponent Cyclocondensation Routes to Substituted Imidazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles in a single step from simple acyclic precursors. rsc.orgacs.orgresearchgate.net These reactions build the imidazole ring itself, allowing for the direct incorporation of the desired substituent at the C-5 position (or other positions) by choosing the appropriate starting materials.

One of the most well-known methods is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt). By varying the aldehyde component, different substituents can be introduced at the C-2 position, while the dicarbonyl compound dictates the substituents at the C-4 and C-5 positions. For instance, using a dicarbonyl compound bearing a propyl group would lead to a 4- or 5-propyl-substituted imidazole.

Modern variations of MCRs utilize a wide range of catalysts and reaction conditions to improve yields and expand the substrate scope. Catalytic systems based on various Lewis acids or solid-supported catalysts have been developed to facilitate the synthesis of tri- and tetrasubstituted imidazoles. rsc.orgacs.org

Below is a table summarizing various catalyst systems used in the multicomponent synthesis of substituted imidazoles.

| Catalyst System | Reaction Type | Substituents Introduced | Typical Yields | Reference |

| HBF₄–SiO₂ | 3-MCR | 2,4,5-Trisubstituted | High | rsc.org |

| Zn(BF₄)₂ | 4-MCR | 1,2,4,5-Tetrasubstituted | Good to High | rsc.org |

| p-Pivalic Acid | MCR | Tri- and Tetrasubstituted | Good to Excellent | acs.org |

| Benzoic Acid | MCR | 1,2,5-Trisubstituted | Good | acs.org |

| Copper(I) Iodide | 3-MCR | 2,4,5-Trisubstituted | Good to Excellent | youtube.com |

Precursor Functionalization and Ring-Closure Strategies

This strategy involves the synthesis of a functionalized acyclic precursor which is then cyclized to form the desired substituted imidazole. This approach offers excellent control over the substitution pattern. A plausible route to a 5-alkyl imidazole involves the use of imidazole-4(5)-carboxaldehyde as a starting material. This commercially available compound can be subjected to a Grignard reaction to introduce a carbon chain at the C-5 position.

For example, reacting 4(5)-imidazolecarboxaldehyde with a propyl magnesium bromide Grignard reagent would yield 1-(1H-imidazol-5-yl)butan-1-ol. This alcohol can then be subjected to further chemical transformations. Subsequent dehydration and reduction would yield a 5-butyl-1H-imidazole. Alternatively, the hydroxyl group could be converted to a leaving group and substituted, or the entire side chain could be modified. This method provides a versatile entry point to a wide range of 5-alkylated imidazoles.

Synthesis of the 3-Bromopropyl Chain

Once the propyl or a related functionalized three-carbon chain is installed at the C-5 position of the imidazole ring, the next critical step is the introduction of the bromine atom at the terminal position.

Introduction of Bromine via Radical or Electrophilic Bromination

Free radical bromination is a classic method for the halogenation of alkanes. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. For a 5-propyl-1H-imidazole precursor, reaction with a bromine source under UV light or in the presence of a radical initiator would be expected to generate a bromine radical. This radical would then abstract a hydrogen atom from the propyl chain to form an alkyl radical.

The selectivity of radical bromination is a key consideration. Bromination is highly selective for the most substituted carbon atom that can form the most stable radical intermediate. For a straight propyl chain, the secondary carbon (C-2) is more substituted than the primary terminal carbon (C-3). Therefore, direct radical bromination of 5-propyl-1H-imidazole would likely yield 5-(2-bromopropyl)-1H-imidazole as the major product, rather than the desired 5-(3-bromopropyl)-1H-imidazole.

To achieve terminal bromination, a precursor with a terminal functional group that can be converted to a bromide is often necessary. For instance, starting with 3-(1H-imidazol-5-yl)propan-1-ol, the terminal hydroxyl group can be converted to a bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Another strategy involves the anti-Markovnikov hydrobromination of 5-allyl-1H-imidazole, which can be achieved under radical conditions using HBr and a peroxide initiator.

The table below lists common brominating agents and their typical applications.

| Brominating Agent | Abbreviation | Typical Application | Mechanism |

| Bromine | Br₂ | Alkane Halogenation | Radical |

| N-Bromosuccinimide | NBS | Allylic/Benzylic Bromination | Radical |

| Phosphorus Tribromide | PBr₃ | Conversion of Alcohols to Alkyl Bromides | Nucleophilic Substitution |

| Thionyl Bromide | SOBr₂ | Conversion of Alcohols to Alkyl Bromides | Nucleophilic Substitution |

| Hydrogen Bromide | HBr | Hydrobromination of Alkenes | Electrophilic/Radical Addition |

Nucleophilic Substitution Reactions with Dibromopropane Analogues

A common method for introducing a 3-bromopropyl group onto a heterocyclic ring is through nucleophilic substitution using 1,3-dibromopropane (B121459). In the case of imidazole, the lone pair of electrons on the pyridine-like nitrogen (N-1 or N-3) is highly nucleophilic.

When imidazole or its derivatives are reacted with 1,3-dibromopropane, the reaction overwhelmingly proceeds via N-alkylation to form 1-(3-bromopropyl)-1H-imidazole. rsc.orgprepchem.com This occurs because the nitrogen atom is a much stronger nucleophile than any of the carbon atoms on the imidazole ring. The reaction typically involves deprotonating the imidazole with a base (like potassium carbonate) to form the imidazolate anion, which then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion.

While this method is highly effective for synthesizing N-alkylated imidazoles, it is not a viable route for the direct synthesis of C-5 alkylated imidazoles like this compound from the parent imidazole ring. Direct C-alkylation would require the generation of a carbanion at the C-5 position, which is synthetically challenging to achieve with high regioselectivity in the presence of the more acidic N-H proton.

The table below shows examples of N-alkylation products from the reaction of imidazoles with haloalkanes.

| Imidazole Derivative | Alkylating Agent | Product | Yield (%) | Reference |

| Imidazole | 1,3-Dibromopropane | 1-(3-Bromopropyl)-1H-imidazole | 76.6 | prepchem.com |

| Imidazole | 1,4-Dibromobutane | 1-(4-Bromobutyl)-1H-imidazole | 69.4 | prepchem.com |

| Imidazole | 1,3-Bis(chloromethyl)benzene | 1-(3-(Chloromethyl)benzyl)-1H-imidazole | 61.7 | prepchem.com |

| Imidazole | Trimethylene carbonate | 1-(3-Hydroxypropyl)-1H-imidazole | 51 | chemicalbook.com |

Regioselective Synthesis of this compound

The targeted synthesis of this compound presents a significant challenge due to the potential for substitution at multiple positions on the imidazole ring (N-1, C-2, C-4, and C-5). Achieving regioselectivity at the C-5 position is paramount and typically requires a strategic approach involving the use of protecting groups and specific activation methods.

Control of Substitution Position on the Imidazole Ring

Direct alkylation of the imidazole ring often leads to a mixture of N-substituted products. To direct the substitution to the C-5 position, a common and effective strategy involves the protection of the imidazole nitrogen, followed by directed metallation and subsequent alkylation.

One of the most effective methods for achieving C-5 selectivity is through the lithiation of an N-protected imidazole . The use of a bulky protecting group, such as the trityl (triphenylmethyl) group, at the N-1 position sterically hinders attack at the C-2 position and directs the lithiation to the C-5 position. The synthesis proceeds via the following steps:

Protection of the Imidazole Nitrogen: Imidazole is first reacted with trityl chloride in the presence of a base like triethylamine (B128534) to yield 1-trityl-1H-imidazole. This step is crucial for directing the subsequent functionalization.

Regioselective Lithiation: The N-tritylated imidazole is then treated with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The bulky trityl group directs the deprotonation to the C-5 position, forming the 5-lithio derivative.

Alkylation with a Dihalogenated Propane: The resulting organolithium intermediate is then quenched with a suitable electrophile, such as 1,3-dibromopropane. This introduces the 3-bromopropyl group at the C-5 position.

Deprotection: The final step involves the removal of the trityl protecting group. This is typically achieved under mild acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758), to yield the desired this compound. It is critical to employ conditions that cleave the N-trityl bond without affecting the C-Br bond of the propyl chain.

Another emerging strategy for regioselective C-H functionalization is through transition metal-catalyzed reactions . Palladium catalysts, in particular, have shown promise in directing the arylation and alkylation of imidazoles at the C-5 position. While less commonly documented for the introduction of a bromopropyl group specifically, this approach offers a potential alternative to the lithiation route. The mechanism generally involves the coordination of the palladium catalyst to the imidazole ring, followed by C-H activation, which is often most favorable at the electron-rich C-5 position. Subsequent reductive elimination with an alkyl halide would then introduce the desired substituent.

The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups on the imidazole ring.

Purification and Isolation of Specific Isomers

The synthesis of this compound can potentially yield a mixture of isomers, most notably the 4-(3-bromopropyl)-1H-imidazole. The separation of these constitutional isomers is essential to obtain the pure desired product. The physical and chemical properties of the 4- and 5-substituted isomers are often very similar, making their separation challenging.

Common purification techniques employed include:

Column Chromatography: This is the most widely used method for separating imidazole isomers. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a polar solvent (e.g., methanol (B129727) or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate). The polarity of the solvent system is carefully optimized to achieve baseline separation of the isomers.

Crystallization: If the desired isomer is a solid and has different solubility characteristics from the undesired isomers, fractional crystallization can be an effective purification method. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then slowly cooling the solution to allow the desired isomer to crystallize out selectively.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC can be utilized. This technique offers higher resolution than standard column chromatography.

The success of the purification process is typically monitored by analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of the isolated isomer.

Synthesis of this compound Salts and Ionic Liquidschemicalbook.comimp.kiev.ua

The presence of a basic nitrogen atom in the imidazole ring and a reactive bromoalkyl chain allows for the straightforward synthesis of various salts and ionic liquids derived from this compound.

Quaternization Reactions and Counterion Exchangeimp.kiev.ua

Quaternization is the key reaction for the synthesis of imidazolium (B1220033) salts and ionic liquids. This involves the alkylation of the tertiary nitrogen atom (N-3) of the imidazole ring, resulting in a positively charged imidazolium cation.

For this compound, quaternization is typically achieved by reacting it with an alkyl halide (e.g., methyl iodide, ethyl bromide, or butyl chloride) in a suitable solvent. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the N-3 nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the imidazolium salt. The general reaction is as follows:

This compound + R-X → 1-Alkyl-5-(3-bromopropyl)-1H-imidazolium X⁻

where R is an alkyl group and X is a halide.

The reaction conditions, such as temperature and solvent, can influence the rate and yield of the quaternization reaction. Common solvents for this reaction include acetonitrile, acetone, or N,N-dimethylformamide (DMF).

Counterion exchange , also known as anion metathesis, is a subsequent step that can be performed to modify the properties of the resulting ionic liquid. The initial imidazolium halide can be exchanged for other anions, such as tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethylsulfonyl)imide (Tf₂N⁻). This is typically achieved by reacting the imidazolium halide with a salt containing the desired anion, such as a silver or alkali metal salt. The choice of counterion has a significant impact on the physical properties of the ionic liquid, including its melting point, viscosity, and solubility.

Synthetic Pathways to Imidazolium Bromide Derivativeschemicalbook.comimp.kiev.ua

The synthesis of imidazolium bromide derivatives from this compound can be achieved through direct quaternization with an alkyl bromide. For example, reacting this compound with methyl bromide would yield 1-methyl-5-(3-bromopropyl)-1H-imidazolium bromide.

Alternatively, if the starting material is 1-(3-bromopropyl)-1H-imidazole, a different set of imidazolium bromide derivatives can be synthesized. Reacting 1-(3-bromopropyl)-1H-imidazole with another equivalent of 1,3-dibromopropane can lead to the formation of 1,3-bis(3-bromopropyl)-1H-imidazol-3-ium bromide. imp.kiev.ua

The table below summarizes the synthesis of some imidazolium bromide derivatives:

| Starting Material | Reagent | Product |

| This compound | Methyl bromide | 1-Methyl-5-(3-bromopropyl)-1H-imidazolium bromide |

| This compound | Ethyl bromide | 1-Ethyl-5-(3-bromopropyl)-1H-imidazolium bromide |

| 1-(3-Bromopropyl)-1H-imidazole | 1,3-Dibromopropane | 1,3-Bis(3-bromopropyl)-1H-imidazol-3-ium bromide imp.kiev.ua |

Comparative Analysis of Synthetic Efficiencies and Selectivities

Directed Lithiation of N-Protected Imidazoles:

Selectivity: The key advantage of this method is its high regioselectivity for the C-5 position, which is directed by the bulky N-protecting group. This minimizes the formation of the undesired 4-substituted isomer, simplifying the purification process.

Transition Metal-Catalyzed C-H Functionalization:

Efficiency: Palladium-catalyzed C-H activation is an atom-economical approach that can be highly efficient in a single step. However, the yields can be sensitive to the choice of catalyst, ligand, base, and reaction conditions. Catalyst deactivation can also be an issue.

Selectivity: While palladium catalysis can be highly regioselective for the C-5 position of imidazoles, achieving exclusive selectivity can be challenging. The electronic and steric properties of the imidazole substrate and the coupling partner play a significant role in determining the regiochemical outcome. The formation of a mixture of isomers is a possibility that needs to be considered.

The following table provides a general comparison of these two primary synthetic strategies:

| Feature | Directed Lithiation of N-Protected Imidazoles | Transition Metal-Catalyzed C-H Functionalization |

| Number of Steps | Multi-step (protection, lithiation, alkylation, deprotection) | Typically a single step |

| Regioselectivity | High for C-5 position | Generally good for C-5, but can be variable |

| Reaction Conditions | Requires cryogenic temperatures and inert atmosphere | Milder temperatures may be possible, but can require specialized catalysts and ligands |

| Substrate Scope | Generally broad, but sensitive to functional groups that react with strong bases | Can be more tolerant of certain functional groups, but sensitive to electronic effects |

| Overall Yield | Can be high, but reduced by the number of steps | Can be high in a single step, but optimization is often required |

Reactivity and Functionalization of 5 3 Bromopropyl 1h Imidazole

Reactivity of the Bromopropyl Moiety

The bromopropyl group is a classic electrophilic substrate. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it a prime target for attack by nucleophiles. Furthermore, the bromine atom is a good leaving group, facilitating both substitution and elimination reactions.

Nucleophilic substitution is a fundamental reaction pathway for primary alkyl halides like 5-(3-bromopropyl)-1H-imidazole. In these reactions, a nucleophile displaces the bromide ion, forming a new covalent bond with the propyl chain. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism.

Nitrogen and sulfur nucleophiles are widely used to functionalize alkyl halides. Amines (primary, secondary, or ammonia) can react with the bromopropyl chain to form new carbon-nitrogen bonds, leading to the corresponding amino-imidazole derivatives. Similarly, thiols and their conjugate bases (thiolates) are excellent nucleophiles that can displace the bromide to yield thioethers. Such reactions are foundational for building more complex molecules, often used in medicinal chemistry and materials science. While specific examples for the 5-isomer are not published, this reactivity is well-established for countless other alkyl bromides.

Table 1: Expected Products from Nucleophilic Substitution with Amines and Thiols

| Reactant | Nucleophile | Expected Product |

|---|---|---|

| This compound | Diethylamine | 5-(3-(diethylamino)propyl)-1H-imidazole |

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and carboxylates (RCOO⁻), readily react with primary alkyl bromides. The reaction of this compound with an alkoxide, like sodium methoxide, would be expected to yield an ether. Reaction with a carboxylate salt, such as sodium acetate, would produce an ester. These transformations are standard methods for introducing oxygen-containing functional groups.

Table 2: Expected Products from Nucleophilic Substitution with Oxygen Nucleophiles

| Reactant | Nucleophile | Expected Product |

|---|---|---|

| This compound | Sodium Methoxide | 5-(3-methoxypropyl)-1H-imidazole |

In the presence of a strong, sterically hindered base, an elimination reaction (typically E2, bimolecular elimination) can compete with or even dominate over nucleophilic substitution. This process involves the abstraction of a proton from the carbon atom adjacent to the one bearing the bromine, with the simultaneous departure of the bromide leaving group. For this compound, this would result in the formation of 5-allyl-1H-imidazole. The choice of base and solvent is critical in directing the reaction towards either substitution or elimination.

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. While the alkyl bromide in this compound can theoretically participate in certain coupling reactions, it is important to note that the majority of well-established protocols, such as the Suzuki-Miyaura and Heck reactions, are optimized for aryl or vinyl halides rather than alkyl halides. organic-chemistry.orglibretexts.orgorganic-chemistry.org

Specialized conditions and catalyst systems have been developed for the cross-coupling of alkyl halides. For instance, a Negishi coupling (using an organozinc reagent) or a Suzuki-Miyaura coupling adapted for sp³-hybridized carbons could potentially be used to couple the bromopropyl chain with an aryl, vinyl, or other alkyl group. organic-chemistry.org Such a reaction would extend the carbon framework, creating more complex structures. However, these reactions can be challenging, and their applicability to this compound remains undocumented. The Heck reaction, which typically couples aryl/vinyl halides with alkenes, is generally not applicable to alkyl halides like this compound. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium-Catalyzed C-C Coupling

Palladium-catalyzed cross-coupling reactions are a powerful tool for the arylation of imidazole (B134444) rings. nih.gov While direct examples involving this compound are not extensively documented, the principles of these reactions can be applied to this molecule. Methodologies for the direct C-H/C-H cross-coupling of imidazole derivatives with various aromatic and heteroaromatic partners have been developed. nih.gov For instance, the palladium-catalyzed reaction of 2H-imidazole 1-oxides with pyrroles and thiophenes demonstrates the feasibility of forming C-C bonds at the C5 position of the imidazole ring. nih.gov

In the context of this compound, the C2 and C4 positions would be the most likely sites for palladium-catalyzed C-C coupling reactions, such as direct arylation. The choice of catalyst, ligand, base, and solvent can influence the regioselectivity of the arylation. nih.gov For example, a switch from a more polar to a nonpolar solvent has been shown to alter the site of arylation from C5 to C2 in certain N-substituted imidazoles. nih.gov The bromopropyl group at the C5 position would likely exert some steric and electronic influence on the reactivity of the adjacent C4 position.

Furthermore, related palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are widely used to functionalize heterocyclic compounds. scielo.brrsc.org The Heck reaction, for instance, could potentially be used to introduce alkenyl groups at the C2 or C4 positions of the imidazole ring. The Suzuki reaction, involving an organoboron reagent, is another viable method for introducing aryl or vinyl substituents. The success of these couplings would depend on the optimization of reaction conditions to favor C-H activation and coupling over potential side reactions involving the bromopropyl chain.

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with different chemical environments. One is a pyridinic-type nitrogen (N1) which is part of a double bond and has a lone pair of electrons in an sp2 hybrid orbital, making it basic and nucleophilic. The other is a pyrrolic-type nitrogen (N3) which, in the neutral 1H-imidazole tautomer, is bonded to a hydrogen atom and its lone pair is part of the aromatic π-system. The nucleophilicity of the N1 nitrogen is a key aspect of the reactivity of this compound.

Alkylation and Acylation of Imidazole Nitrogen

The N1 nitrogen of the imidazole ring is readily alkylated. In the case of this compound, intermolecular alkylation with an external alkylating agent would compete with potential intramolecular alkylation, which could lead to the formation of a bicyclic system. The general procedure for N-alkylation of imidazoles often involves reacting the imidazole with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). chemicalbook.com This method can be used to introduce a wide variety of alkyl groups onto the imidazole nitrogen.

Formation of N-Heterocyclic Carbenes (NHC) from Imidazolium (B1220033) Precursors

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. beilstein-journals.orgscripps.edu They are typically generated by the deprotonation of the corresponding imidazolium salt precursors. beilstein-journals.orgscripps.edutcichemicals.com The synthesis of these precursors involves the quaternization of both nitrogen atoms of the imidazole ring.

For this compound, the formation of an imidazolium salt would involve a two-step alkylation process. First, the N1 nitrogen would be alkylated with an alkyl halide. Subsequently, the N3 nitrogen would be alkylated, often with a different alkyl halide, to form the 1,3-disubstituted imidazolium salt. The bromopropyl group at the C5 position could potentially be used as one of the "alkyl" groups in an intramolecular cyclization to form a bicyclic imidazolium salt, or it could be retained as a functional handle for further derivatization after the formation of the NHC.

A relevant synthetic strategy involves the reaction of an N-substituted imidazole with a bromopropyl-containing reagent, such as 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to form the corresponding imidazolium salt. orientjchem.org This demonstrates the feasibility of using a bromopropyl moiety to construct the imidazolium core. Once the imidazolium salt of this compound is synthesized, treatment with a strong base would lead to the deprotonation of the C2 carbon, yielding the corresponding N-heterocyclic carbene.

Redox Chemistry of the Imidazole Ring

The redox chemistry of the imidazole ring is complex and highly dependent on the substituents present on the ring. The imidazole ring itself is relatively stable to oxidation and reduction, but the presence of certain functional groups can facilitate redox reactions.

Studies on imidazole-2-thione-fused 1,4-dihydro-1,4-diphosphinines have revealed reversible one-electron reduction processes. nih.govacs.org This suggests that the imidazole core can participate in electron transfer reactions, particularly when incorporated into a larger conjugated system. The oxidation of 2,5-dihydroimidazoles to 4H-imidazole 3-oxides is another example of the redox activity of imidazole derivatives. nih.gov

For this compound, the unsubstituted imidazole ring is expected to be relatively resistant to mild oxidizing and reducing agents. However, under more forcing conditions or in the presence of specific catalysts, redox transformations could occur. For instance, photo-oxidation of certain imidazole derivatives can occur, especially when electron-donating groups are present on the ring. rsc.org The bromopropyl side chain is more susceptible to redox reactions, particularly reduction of the carbon-bromine bond, which is outside the scope of the imidazole ring's redox chemistry.

Derivatization for Specialized Chemical Applications

The functional groups present in this compound allow for a variety of derivatization reactions to prepare molecules for specialized chemical applications.

Functionalization for Polymerization and Material Integration

This compound is a versatile bifunctional molecule that holds significant potential for applications in polymer chemistry and materials science. Its structure, featuring a reactive bromopropyl chain and a nucleophilic imidazole ring, allows for its incorporation into polymeric structures and integration into various materials through several distinct chemical pathways. The functionalization strategies primarily target either the alkyl bromide for substitution reactions or the imidazole ring for coordination and polymerization initiation.

The presence of the terminal bromine atom on the propyl chain allows for facile nucleophilic substitution reactions. This functionality enables the molecule to be grafted onto existing polymer backbones that contain nucleophilic groups, such as amines or thiols. For instance, it can react with amine-functionalized polymers to form a stable carbon-nitrogen bond, thereby tethering the imidazole moiety to the polymer chain. This approach is instrumental in modifying the surface properties of materials, introducing hydrophilicity, and providing sites for metal coordination or catalytic activity.

Furthermore, the 1H-imidazole ring itself offers multiple routes for functionalization. The nitrogen atoms in the ring can act as nucleophiles, ligands for metal catalysts, or initiators for certain types of polymerization. The imidazole ring is a key component in many biologically active molecules and can impart specific functionalities, such as pH-responsiveness or catalytic properties, to the resulting polymer or material.

One of the key applications of this compound in polymer science is in the synthesis of poly(ionic liquid)s (PILs). In this context, the imidazole ring can be quaternized by reacting with an alkyl halide, leading to the formation of an imidazolium salt. This imidazolium moiety can then be incorporated into a polymer backbone, either by polymerizing a vinyl-substituted imidazolium monomer or by attaching the imidazolium salt to an existing polymer. The resulting PILs exhibit unique properties such as high ionic conductivity, thermal stability, and tunable solubility, making them suitable for applications in batteries, fuel cells, and as catalysts.

The integration of this compound into materials can also be achieved through coordination chemistry. The nitrogen atoms of the imidazole ring can coordinate with various metal ions, forming metal-organic frameworks (MOFs) or other coordination polymers. These materials often exhibit porous structures and high surface areas, making them attractive for applications in gas storage, separation, and catalysis.

Research Findings on Polymerization and Material Integration

Recent research has explored various strategies to leverage the unique chemical properties of this compound and related compounds for the development of advanced materials. These studies have demonstrated the feasibility of incorporating this molecule into a range of polymeric systems and have highlighted the resulting material's enhanced properties.

A notable area of investigation is the synthesis of imidazole-based polymers through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While direct polymerization of this compound via this method is not extensively documented, studies on analogous vinyl-substituted imidazoles provide a strong precedent. For instance, the RAFT polymerization of 1-vinylimidazole has been successfully achieved, yielding well-defined polymers with controlled molecular weights and low dispersity. This suggests that a vinyl-functionalized derivative of this compound could serve as a valuable monomer for creating functional polymers.

Another significant application is the use of imidazole derivatives in the modification of existing polymers. For example, imidazole-containing compounds have been used to cross-link polypropylene, enhancing its mechanical and thermal properties. In such applications, the imidazole moiety can participate in various chemical reactions, including Diels-Alder and Michael addition reactions, to form a cross-linked network. This demonstrates the potential of this compound to act as a cross-linking or grafting agent to improve the performance of commodity plastics.

The synthesis of imidazole-derivative salts and their incorporation into nanoparticles represents another promising avenue for material integration. Imidazolium salts, which can be readily synthesized from this compound, are known to be effective in coating metal nanoparticles and in the formation of ionic liquids. These materials have shown potential in various bioactive applications.

The table below summarizes key research findings related to the functionalization of imidazole derivatives for polymerization and material integration, providing insights into the potential applications of this compound.

| Research Area | Key Findings | Potential Application for this compound |

| Controlled Radical Polymerization | Successful synthesis of well-controlled poly(1-vinyl imidazole) via RAFT polymerization with low dispersity. | As a monomer (after vinyl functionalization) for the synthesis of functional polymers with tailored properties. |

| Polymer Cross-Linking | Imidazole derivatives, such as 1-(3-aminopropyl) imidazole, have been used to cross-link polypropylene, improving its rheological and thermal properties. | As a cross-linking agent to enhance the performance of various polymers. |

| Ionic Liquid Polymers | Synthesis of controllable imidazole-based partly ionic-liquid polymers with good thermal stability. | As a precursor for the synthesis of poly(ionic liquid)s for applications in energy storage and catalysis. |

| Nanoparticle Functionalization | Imidazolium salts are used for coating metal nanoparticles, offering antimicrobial action and creating oriented liquid crystals. | For the surface modification of nanoparticles to impart specific functionalities. |

These findings underscore the versatility of the imidazole moiety in materials science and provide a solid foundation for the future exploration of this compound in the development of novel polymers and functional materials. The dual reactivity of this compound makes it a highly valuable building block for creating materials with a wide range of properties and applications.

Advanced Spectroscopic and Structural Characterization Techniques for 5 3 Bromopropyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. In the ¹H NMR spectrum of 5-(3-bromopropyl)-1H-imidazole, distinct signals are expected for the protons on the imidazole (B134444) ring and the bromopropyl side chain.

The imidazole ring protons typically appear in the aromatic region of the spectrum. The proton at the C2 position (H-2) is expected to be the most downfield due to the electron-withdrawing effect of the two adjacent nitrogen atoms. The protons at the C4 and C5 positions are chemically distinct and will appear as separate signals. The N-H proton of the imidazole ring often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

The protons of the 3-bromopropyl chain will exhibit characteristic aliphatic signals. The methylene (B1212753) group attached to the bromine atom (-CH₂Br) is expected to be the most downfield of the three due to the electronegativity of bromine. The methylene group attached to the imidazole ring (-CH₂-Im) will also be shifted downfield. The central methylene group (-CH₂-) will appear as a multiplet due to coupling with its four neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Imidazole N-H | 10.0 - 12.5 | broad singlet (br s) |

| Imidazole H-2 | 7.6 - 7.8 | singlet (s) |

| Imidazole H-4 | 7.0 - 7.2 | singlet (s) |

| -CH₂-Br (α) | 3.4 - 3.6 | triplet (t) |

| -CH₂-Im (γ) | 2.7 - 2.9 | triplet (t) |

Note: Predicted values are based on typical chemical shifts for imidazole and alkyl bromide moieties. Actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The carbon atoms of the imidazole ring (C-2, C-4, and C-5) are expected to resonate in the downfield region (typically 115-140 ppm) characteristic of aromatic and heterocyclic systems. The carbon atoms of the propyl chain will appear in the upfield, aliphatic region. The carbon atom directly bonded to the electronegative bromine atom (C-α) will be the most downfield of the aliphatic carbons. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C-2 | 135 - 138 |

| Imidazole C-4 | 120 - 125 |

| Imidazole C-5 | 115 - 120 |

| -CH₂-Br (α) | 33 - 36 |

| -CH₂- (β) | 31 - 34 |

Note: Predicted values are based on typical chemical shifts for imidazole and alkyl bromide moieties. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the adjacent methylene groups of the propyl chain: the protons of the α-CH₂ would show correlation to the β-CH₂, and the β-CH₂ protons would, in turn, show correlation to the γ-CH₂ protons. This confirms the connectivity of the alkyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal predicted at 3.4-3.6 ppm would show a cross-peak to the carbon signal at 33-36 ppm, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. In this case, HMBC would show a crucial correlation from the protons of the γ-CH₂ group to the C-4 and C-5 carbons of the imidazole ring, confirming that the propyl chain is attached at the C-5 position.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands:

A broad absorption band in the region of 3100-2500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring, indicative of hydrogen bonding.

C-H stretching vibrations for the aromatic imidazole ring protons would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain would be observed just below 3000 cm⁻¹.

Stretching vibrations for the C=C and C=N bonds within the imidazole ring are expected in the 1600-1450 cm⁻¹ region.

A key absorption band for the C-Br stretch is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (H-bonded) | 3100 - 2500 | Strong, Broad |

| Aromatic C-H Stretch | 3150 - 3050 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| C=N, C=C Ring Stretch | 1600 - 1450 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.

For this compound (C₆H₉BrN₂), the mass spectrum would show a molecular ion peak (M⁺). A distinctive feature would be the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a clear indicator of the presence of one bromine atom in the molecule.

Common fragmentation pathways could include the loss of a bromine radical (•Br) to give a fragment at [M-79/81]⁺, or cleavage of the propyl chain.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule from its exact mass. For C₆H₉⁷⁹BrN₂, the calculated exact mass is distinct from other potential formulas with the same nominal mass, thereby providing unambiguous confirmation of the molecular formula.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₆H₉⁷⁹BrN₂]⁺ | Molecular Ion (M⁺) | 188.00 |

| [C₆H₉⁸¹BrN₂]⁺ | Molecular Ion (M+2) | 190.00 |

Note: m/z values are for the most abundant isotopes and are reported as nominal mass for simplicity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally fragile molecules, making it well-suited for this compound. The technique involves dissolving the analyte in a polar solvent and pumping it through a high-voltage capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer. ekb.eg

For this compound, due to the basic nitrogen atoms in the imidazole ring, analysis in positive ion mode is highly effective. The primary ion observed is the protonated molecule [M+H]⁺. The isotopic pattern of this ion is a key diagnostic feature, as the presence of a bromine atom results in two characteristic peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide further structural information. Fragmentation pathways for imidazole derivatives often involve cleavage of bonds within the side chain or fragmentation of the imidazole ring itself. nih.gov For this compound, characteristic fragmentation could include the loss of the bromopropyl sidechain or the cleavage of the C-Br bond.

Table 1: Representative ESI-MS Data for this compound

| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Relative Intensity |

|---|---|---|---|

| [M+H]⁺ | 191.00 | 193.00 | ~1:1 |

| [M-Br]⁺ | 111.09 | - | Variable |

Note: This data is representative and illustrates expected ions and isotopic patterns. Actual fragmentation may vary with instrument conditions.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for analyzing a wide range of molecules, including small organic compounds, though it is more commonly associated with large biomolecules. youtube.com The process involves co-crystallizing the analyte with an organic matrix compound. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as ions. youtube.com These ions are then accelerated into a time-of-flight analyzer, which separates them based on their mass-to-charge ratio (m/z).

While MALDI-TOF can be challenging for small molecules (typically under 500 Da) due to potential interference from matrix-related ions in the low-mass region, novel strategies and matrix selection can overcome this limitation. nih.govacs.orgrsc.org For this compound, a suitable matrix like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be selected to facilitate efficient ionization while minimizing background noise.

This technique is particularly advantageous for high-throughput screening of reaction products or for analyzing samples that are not readily soluble in common ESI solvents. acs.org Like ESI, MALDI is a soft ionization method, meaning the primary ion observed for this compound would be the intact protonated molecule [M+H]⁺, again showing the characteristic isotopic signature of bromine.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netresearchgate.net

While specific SC-XRD data for this compound is not available, analysis of closely related imidazole derivatives provides significant insight into the structural features that can be expected. For instance, the crystal structures of various imidazole and benzimidazole (B57391) derivatives have been resolved, confirming their planar ring systems and detailing the hydrogen bonding networks that stabilize their crystal lattices. researchgate.netmdpi.commdpi.com

The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions are determined. For a derivative of this compound, this technique would confirm the connectivity of the atoms, the conformation of the bromopropyl side chain, and how the molecules arrange themselves in the solid state.

Table 2: Representative Crystallographic Data for an Imidazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4633 |

| b (Å) | 11.1063 |

| c (Å) | 12.9872 |

| α (°) | 67.650 |

| β (°) | 86.415 |

| γ (°) | 86.776 |

| Volume (ų) | 860.01 |

Note: Data is for a related compound, ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone, to illustrate typical parameters obtained from SC-XRD.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify the compound's purity and empirical formula. davidson.eduyoutube.com The determination of the molecular formula requires additional data, such as a molecular weight measurement from mass spectrometry. quora.com

For this compound, with the molecular formula C₆H₉BrN₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. Combustion analysis is the most common method, where the compound is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. ucalgary.ca

**Table 3: Theoretical Elemental Composition of this compound (C₆H₉BrN₂) **

| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 37.72% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.75% |

| Bromine | Br | 79.904 | 1 | 79.904 | 41.83% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.67% |

| Total | | | | 191.056 | 100.00% |

Note: Calculations are based on the molecular formula C₆H₉BrN₂. man.ac.uk

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of solid materials at high magnification. The instrument works by scanning a focused beam of electrons onto the sample's surface. The interactions between the electrons and the sample's atoms generate various signals, primarily secondary electrons, which are collected by a detector to form a three-dimensional-like image of the surface.

While SEM is typically applied to solid materials, it can be used to characterize the crystalline form or nanoparticle morphology of this compound or its derivatives. For example, in a study of imidazolium (B1220033) salts derived from a related compound, 1-(3-bromopropyl)-1H-imidazole, SEM was used to characterize the resulting nanoparticles. imp.kiev.ua The images revealed that the particles were heterogeneous in shape, with irregular sizes ranging from 40 to 180 nm. imp.kiev.ua Such analysis provides crucial information about the material's physical characteristics, such as particle size distribution, shape, and surface texture, which are important in materials science applications.

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. The resulting spectrum provides insights into the electronic structure of the molecule, particularly the nature of its conjugated π-systems.

The imidazole ring is an aromatic heterocycle and exhibits characteristic UV absorption peaks. nist.govspectrabase.com Unsubstituted imidazole in an aqueous solution typically shows a strong absorption peak around 205-209 nm. mdpi.com The position and intensity of this absorption maximum (λmax) are sensitive to substitution on the imidazole ring and the polarity of the solvent. For substituted imidazoles, such as those with chromophoric groups, additional absorption bands may appear at longer wavelengths, often in the 280 nm region. mdpi.comresearchgate.net

For this compound, the UV-Vis spectrum would be expected to show the characteristic absorption of the imidazole core. The bromopropyl substituent is not a strong chromophore and would likely cause only a minor shift in the λmax compared to the parent imidazole. This technique is valuable for confirming the presence of the imidazole ring and for studying its interactions with other molecules or its environment.

Table 4: Representative UV-Vis Absorption Data for Imidazole Derivatives in Solution

| Compound | λmax (nm) | Solvent |

|---|---|---|

| Imidazole | ~209 | Water/Methanol (B129727) |

| Imidazole-2-carboxaldehyde | ~280 | Not specified |

Note: This table presents typical absorption maxima for related imidazole compounds to provide context for the expected spectral features of this compound. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 5 3 Bromopropyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(3-bromopropyl)-1H-imidazole at the atomic and electronic levels. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of imidazole (B134444) derivatives. nih.govniscpr.res.in By approximating the electron density, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and thermochemical properties. For this compound, DFT studies, often using functionals like B3LYP with basis sets such as 6-31G, can elucidate the distribution of electron density across the molecule. niscpr.res.in

These calculations typically reveal a high electron density on the nitrogen atoms of the imidazole ring and a region of electrophilicity around the carbon atom bonded to the bromine, indicating a site susceptible to nucleophilic attack. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting reactivity. The HOMO is generally distributed over the imidazole ring, while the LUMO is often localized along the bromopropyl side chain. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org This method is a powerful tool for calculating the energies of electronic excited states and predicting absorption spectra. rsc.orggithub.io By simulating the electronic transitions between molecular orbitals, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. rsc.org For imidazole derivatives, these calculations can help understand their photophysical properties and potential applications in areas like photosensitizers or optical materials.

Molecular Modeling and Conformational Analysis

The flexible bromopropyl side chain of this compound allows it to adopt various conformations, which can significantly influence its properties and interactions. Molecular modeling techniques, particularly conformational analysis, are used to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each conformation, a potential energy surface can be generated. The lowest energy conformations represent the most probable shapes of the molecule. This information is crucial for understanding how the molecule might fit into a binding site of a protein or how it might pack in a crystal lattice.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to explore the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, computational methods can model the approach of the nucleophile, the formation of the transition state, and the departure of the bromide ion. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. These studies are invaluable for optimizing reaction conditions and predicting the outcome of new synthetic routes. whiterose.ac.uk

Computational Molecular Descriptors for Structure-Reactivity Correlations

A wide range of molecular descriptors can be calculated for this compound to quantify its structural and chemical features. These descriptors can then be used in quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to correlate the molecule's structure with its reactivity or other properties.

| Descriptor | Definition | Relevance to Reactivity |

|---|---|---|

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. chemscene.com | Influences solubility and permeability. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. chemscene.com | Indicates the hydrophobicity of the molecule. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. chemscene.com | Relates to the conformational flexibility of the molecule. |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. bldpharm.com | A fundamental physical property. |

These descriptors, along with others such as molecular volume and surface area, provide a numerical representation of the molecule's characteristics that can be used to predict its behavior in various chemical and biological systems.

In Silico Studies of Molecular Interactions (excluding specific biological efficacy)

In silico studies, particularly molecular docking and molecular dynamics simulations, are used to investigate how this compound interacts with other molecules at an atomic level. nih.gov Molecular docking predicts the preferred orientation of the molecule when bound to a larger receptor molecule, such as a protein or a nucleic acid. These studies can identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the complex. The imidazole ring can act as both a hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding.

Molecular dynamics simulations can then be used to study the stability of these interactions over time. By simulating the movements of all atoms in the system, these simulations provide insights into the flexibility of the molecule and its binding partner, as well as the thermodynamics of their association. acs.org These studies are crucial for the rational design of new molecules with tailored interaction profiles.

Ligand-Receptor Docking Principles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org In the context of drug discovery, this involves modeling the interaction between a ligand, such as this compound, and a protein receptor at the atomic level. The primary goal is to predict the binding mode and affinity of the ligand, which can significantly guide further experimental studies.

The process of ligand-receptor docking begins with the three-dimensional structures of both the ligand and the receptor. The structure of the receptor is often obtained from crystallographic data from the Protein Data Bank (PDB), while the ligand's structure can be generated and optimized using computational chemistry software. For a molecule like this compound, it is crucial to define its correct tautomeric and protonation state, as the imidazole ring is amphoteric and can exist in different forms which will influence its binding characteristics. chemijournal.comresearchgate.net

Docking algorithms systematically search for the optimal binding pose of the ligand within the active site of the receptor. This is achieved by exploring various conformations of the ligand and its orientation relative to the receptor's binding pocket. Sophisticated scoring functions are then employed to evaluate the strength of the interaction for each pose. These functions estimate the free energy of binding, with lower energy scores typically indicating a more stable and favorable interaction. arabjchem.org

The interactions that govern the binding of this compound to a receptor are multifaceted. The imidazole ring can participate in several key interactions:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors. chemijournal.com

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with aromatic residues of the receptor, such as phenylalanine, tyrosine, or tryptophan.

Metal Coordination: The nitrogen atoms can also coordinate with metal ions present in the active site of metalloenzymes.

The 3-bromopropyl side chain introduces additional possibilities for interaction. The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Furthermore, the flexible alkyl chain allows the molecule to adopt various conformations to fit optimally within the binding pocket, while the terminal bromine makes the compound an alkylating agent, capable of forming covalent bonds with nucleophilic residues in a receptor.

Binding Affinity Predictions with Model Systems

The prediction of binding affinity is a critical output of molecular docking simulations, providing a quantitative measure of the strength of the ligand-receptor interaction. cabidigitallibrary.org This affinity is often expressed as the binding energy (typically in kcal/mol) or the inhibition constant (Ki), which can be derived from the binding energy. A lower binding energy and a smaller Ki value suggest a stronger binding affinity. researchgate.net

For a compound like this compound, predicting its binding affinity would involve docking it against a panel of relevant protein targets. The choice of targets would be guided by the known biological activities of similar imidazole-containing compounds, which have shown a broad range of effects, including antimicrobial and anticancer properties. arabjchem.orgnih.gov For instance, given the structural similarities to other kinase inhibitors, it could be docked against various protein kinases.

Following the docking calculations, the results would be analyzed to identify the most promising poses based on their binding energies. The specific interactions between this compound and the amino acid residues of the receptor's active site would be examined in detail. This analysis reveals which interactions are key to the binding and can inform future chemical modifications to enhance potency and selectivity.

To illustrate the type of data generated from such a study, the following table presents hypothetical binding affinity predictions for this compound with a model protein target, Epidermal Growth Factor Receptor (EGFR), a common target for imidazole-based anticancer agents.

Table 1: Illustrative Binding Affinity Prediction for this compound with EGFR This table is for illustrative purposes only and does not represent actual experimental or computational results.

| Parameter | Value |

|---|---|

| Protein Target | Epidermal Growth Factor Receptor (EGFR) |

| PDB ID | 2GS2 |

| Binding Energy (kcal/mol) | -7.8 |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

| Key Interacting Residues | Met793, Leu718, Cys797, Leu844 |

| Types of Interactions | Hydrogen bond with Met793, Hydrophobic interactions with Leu718 and Leu844, Potential covalent bond with Cys797 |

This illustrative data suggests a plausible binding mode where the imidazole core interacts via hydrogen bonds and the bromopropyl chain engages in hydrophobic and potentially covalent interactions. The predicted binding energy and inhibition constant would provide an initial estimate of the compound's potential efficacy as an EGFR inhibitor. Such computational predictions are instrumental in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Applications of 5 3 Bromopropyl 1h Imidazole in Chemical Synthesis and Advanced Materials Science

Role as a Versatile Building Block in Organic Synthesis

The presence of both a nucleophilic imidazole (B134444) ring and an electrophilic bromopropyl group allows 5-(3-bromopropyl)-1H-imidazole to participate in a variety of chemical reactions, making it a cornerstone for the synthesis of more complex molecular architectures.

Synthesis of Complex Heterocyclic Systems

This compound serves as a key precursor in the construction of various complex heterocyclic systems. The reactive bromopropyl chain can undergo intramolecular or intermolecular cyclization reactions to form fused or linked heterocyclic structures. For instance, it can be utilized in the synthesis of imidazo[1,5-a]pyridines and other nitrogen-containing polycyclic compounds. acs.org The imidazole moiety itself provides a platform for further functionalization, enabling the creation of a diverse library of heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govheteroletters.orgmdpi.com

Precursor for Bioactive Compound Scaffolds (Design Principles)

The imidazole nucleus is a common feature in many biologically active molecules. imp.kiev.ua Consequently, this compound is an attractive starting material for the design and synthesis of novel bioactive compound scaffolds. smolecule.com The bromopropyl group allows for the introduction of various pharmacophores through nucleophilic substitution reactions, leading to the generation of diverse molecular libraries for drug discovery programs. imp.kiev.ua The design principles often involve leveraging the imidazole core for its ability to interact with biological targets, such as enzymes and receptors, while the functionalized propyl chain can be tailored to enhance binding affinity, selectivity, and pharmacokinetic properties. imp.kiev.uasmolecule.com

| Bioactive Application | Design Principle |

| Antimicrobial Agents | The imidazole core can mimic the histidine residue in proteins, while the side chain can be modified to disrupt bacterial cell walls or inhibit essential enzymes. |

| Anticancer Agents | The compound can serve as a scaffold to which cytotoxic moieties are attached, or it can be elaborated into structures that interfere with cancer cell signaling pathways. nih.gov |

| Enzyme Inhibitors | The imidazole can coordinate with metal ions in enzyme active sites, and the propyl chain can be functionalized to create specific interactions with the enzyme's binding pocket. |

Integration into Macrocyclic and Supramolecular Structures

The bifunctional nature of this compound makes it a suitable component for the construction of macrocyclic and supramolecular assemblies. nih.govd-nb.infobeilstein-journals.org The bromopropyl group can react with another nucleophilic site on the same or a different molecule to form large ring structures. These macrocycles can act as hosts for guest molecules, forming the basis of supramolecular complexes with applications in catalysis, sensing, and drug delivery. mdpi.comotago.ac.nz The imidazole unit within these structures can provide a site for metal coordination or hydrogen bonding, further influencing the assembly and properties of the supramolecular system. nih.gov

Ligand Chemistry and Coordination Compound Design

The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons, making them excellent donors for coordination with metal ions. This property is extensively utilized in the design of novel ligands and coordination compounds.

Development of New Ligands for Metal Complexes

This compound can be readily modified to create a wide variety of ligands for metal complexes. smolecule.com The bromopropyl arm can be functionalized with other coordinating groups, leading to the formation of multidentate ligands that can chelate to metal centers. These tailored ligands can influence the electronic and steric properties of the resulting metal complexes, thereby tuning their reactivity and catalytic activity. imp.kiev.ua

| Ligand Type | Synthetic Strategy | Potential Application |

| Bidentate Ligands | Reaction of the bromo group with a monodentate ligand (e.g., pyridine, phosphine). | Catalysis, Luminescent Materials |

| Tridentate Ligands | Functionalization of the propyl chain with a bidentate chelating unit. | Bioinorganic Chemistry, Sensors |

| Bridging Ligands | Linking two metal centers via coordination to the imidazole and the functionalized propyl chain. | Magnetic Materials, Polynuclear Catalysts |

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. scripps.edu this compound is a valuable precursor for the synthesis of NHC ligands. Alkylation of the second nitrogen atom of the imidazole ring with the bromopropyl group, followed by deprotonation, can lead to the formation of an imidazolium (B1220033) salt, which is the direct precursor to the NHC. orientjchem.orgresearchgate.net The resulting NHC can then be coordinated to a variety of transition metals, yielding stable and highly active catalysts for a wide range of organic transformations. The propyl chain can also be further functionalized to create task-specific NHC ligands with unique properties.

Formation of Metallosupramolecular Architectures

The imidazole moiety of this compound makes it an effective ligand for the construction of metallosupramolecular architectures. These complex structures are formed through the coordination of metal ions with organic ligands, leading to a wide array of functional materials.

The nitrogen atoms in the imidazole ring can coordinate with various metal ions, facilitating the self-assembly of intricate, discrete structures such as metallacycles and metallocages. rsc.org The bromopropyl group can be further functionalized, allowing for the creation of polydentate ligands that can be used to develop new catalysts and metallo-pharmaceuticals. otago.ac.nz This approach is crucial for engineering functional molecular architectures with potential applications in drug delivery and as nanoreactors. otago.ac.nz

The development of chiral metallosupramolecular architectures is a significant area of research. rsc.org While chirality can be introduced in several ways, the use of chiral ligands derived from compounds like this compound is a key strategy. rsc.org These chiral structures have potential applications in chiral recognition, enantiomer separation, and asymmetric catalysis. rsc.org

Catalytic Applications

The unique chemical properties of this compound and its derivatives make them valuable in various catalytic applications, from organocatalysis to the development of advanced catalytic materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Organocatalysis Utilizing Imidazolium Moieties

The imidazole ring is a key component in a class of organocatalysts. rsc.org When this compound is quaternized, it forms imidazolium salts, which can act as potent catalysts in a variety of organic transformations. These imidazolium-based catalysts are particularly noted for their role in promoting reactions such as the esterification of vitamins. rsc.org

Research has demonstrated that simple imidazolium salts can catalyze H/D exchange reactions without the need for additional bases or metals. nih.gov The catalytic activity stems from the imidazolium cation itself, which can be reversibly deuterated and then transfer the deuterium (B1214612) to a substrate. nih.gov This process highlights the direct role of the imidazolium moiety in the catalytic cycle. Dicationic ionic liquids based on imidazolium have also been developed as efficient organocatalysts for reactions like the synthesis of pyranopyrimidinone derivatives. mdpi.com

Metal-Organic Framework (MOF) Catalysts

Metal-Organic Frameworks (MOFs) are porous crystalline materials with applications in catalysis. oaepublish.com The imidazole group is a common linker in the synthesis of MOFs. imp.kiev.uamdpi.com this compound can be used to introduce functionalized linkers into MOF structures. The resulting MOFs can exhibit high catalytic activity in reactions such as the one-pot synthesis of trisubstituted imidazoles. mdpi.com

The catalytic efficiency of MOFs is often attributed to their high surface area and the presence of accessible active sites. scispace.com Imidazole-based MOFs have been shown to be effective heterogeneous catalysts for various organic reactions, including Knoevenagel condensation. scispace.com Furthermore, the introduction of specific functional groups via linkers derived from this compound can enhance the catalytic performance and selectivity of the MOF. mdpi.com For example, imidazole-based MOFs have been investigated for the photocatalytic reduction of CO2. nih.gov

Application in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers with potential applications in catalysis. scispace.com Similar to MOFs, the properties of COFs can be tuned by the choice of building blocks. The use of imidazole derivatives in the synthesis of COFs can impart specific functionalities.

For instance, COFs containing imidazolium moieties have been synthesized and used for applications such as proton conductivity. researchgate.net The Williamson ether synthesis is a common method to incorporate imidazolium salts, derived from precursors like 1-(3-bromopropyl)-3-methyl-1H-imidazol-3-ium bromide, into the COF structure. researchgate.netnih.gov These ionic liquid-containing COFs (ILCOFs) can exhibit enhanced catalytic activity and stability. nih.gov Imidazole-linked COFs have also been developed for the electroreduction of CO2, demonstrating high selectivity and stability across a wide pH range. rsc.org

Advanced Materials Science Applications

The versatility of this compound extends to the field of advanced materials science, where it is a key precursor for the development of ionic liquids and other functional materials. smolecule.com

Ionic Liquid Development

Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable solubility. nih.gov Imidazolium-based ILs are among the most widely studied and utilized. nih.gov The synthesis of these ILs often involves the quaternization of an imidazole derivative, such as 1-methylimidazole, with an alkyl halide like 1,3-dibromopropane (B121459), a reaction analogous to the use of this compound. smolecule.com